N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core ([1,2,3]triazolo[1,5-a]quinazoline) substituted with a 4-methylphenyl group at position 3 and a benzodioxol-5-ylmethyl moiety at the terminal amine (position 5). The benzodioxole group (1,3-benzodioxole) is a privileged structure in medicinal chemistry, often associated with improved pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier penetration . The 4-methylphenyl substituent contributes to lipophilicity and may enhance target binding via π-π interactions .
This compound belongs to a broader class of triazoloquinazolines, which are known for diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . Its structural uniqueness lies in the combination of the benzodioxolemethyl and 4-methylphenyl groups, which distinguishes it from other analogs in the literature.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-6-9-17(10-7-15)22-24-26-23(18-4-2-3-5-19(18)29(24)28-27-22)25-13-16-8-11-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADHCYKITBRBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, followed by the introduction of the methylphenyl group and the formation of the triazoloquinazoline ring system. Key steps may include:
Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation using toluene and a suitable alkylating agent.
Formation of Triazoloquinazoline Ring: This step involves the cyclization of an appropriate precursor, such as an aminobenzonitrile derivative, with hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a triazoloquinazoline framework. The molecular formula is , and its IUPAC name is as follows:
Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets, including:
- Kinases : Many triazoloquinazolines are known to inhibit tyrosine kinases involved in cancer progression. For instance, related compounds have shown selectivity for Src family kinases (SFKs), which play critical roles in cellular signaling pathways associated with oncogenesis .
- Antimicrobial Activity : Some studies suggest that compounds with the benzodioxole structure may possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its kinase inhibition properties, this compound may be explored as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Agents : The compound's structural characteristics suggest it could be developed into a novel antimicrobial agent targeting resistant strains of bacteria .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. Key findings include:
| Study Type | Target | Result |
|---|---|---|
| Kinase Inhibition | c-Src | IC50 values in the low nanomolar range |
| Antimicrobial Testing | Various pathogens | Significant inhibition observed |
| Cytotoxicity Assay | Cancer cell lines | Reduced viability in treated cells |
Case Study: Inhibition of c-Src Kinase
In a specific study examining the inhibition of c-Src kinase by structurally similar compounds, it was found that these compounds exhibited potent inhibitory effects with IC50 values around 10 nM. This suggests that this compound may share similar efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:
Key Findings
Substituent Effects on Bioactivity :
- The benzodioxolemethyl group in the target compound may confer metabolic stability compared to simpler alkyl or aryl substitutions (e.g., 4-methylbenzyl in ). This group is structurally similar to analogs in , which showed RET/KDR kinase inhibitory activity .
- Sulfonyl-containing analogs (e.g., ) exhibit enhanced solubility and antiproliferative effects, suggesting that the target compound’s lack of a sulfonyl group may reduce cytotoxicity but improve selectivity.
Comparative Pharmacokinetics :
- Compounds with methoxy or ethoxy groups (e.g., ) demonstrate improved blood-brain barrier penetration, whereas the target compound’s benzodioxole group may offer similar advantages due to its lipophilic aromatic system .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , where triazoloquinazolines are formed via cyclocondensation or azide-alkyne cycloaddition . However, the benzodioxolemethyl substitution requires specialized intermediates, as seen in .
Biological Activity Gaps: While direct biological data for the target compound are absent in the provided evidence, its structural analogs (e.g., ) show kinase inhibition and anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
